3-Bromo-4'-fluorodiphenyl ether

Description

Significance of Halogenated Diphenyl Ethers in Contemporary Chemical and Biological Research

Halogenated diphenyl ethers, particularly polybrominated diphenyl ethers (PBDEs), have been extensively used as flame retardants in a wide array of consumer and industrial products, including plastics, textiles, electronics, and polyurethane foams. mdpi.comnih.govresearchgate.net Their primary function is to inhibit or slow the spread of fire, a property conferred by the presence of halogen atoms. researchgate.net

Beyond their industrial applications, these compounds are subjects of intense research due to their widespread environmental presence and biological activity. nih.gov PBDEs have been detected in diverse environmental matrices such as soil, air, water, and sediment. mdpi.com Their chemical stability, which makes them effective flame retardants, also contributes to their persistence in the environment. nih.gov Consequently, they can enter the food chain and bioaccumulate in animal and human tissues, including adipose tissue, blood, and breast milk. mdpi.commdpi.com

The biological significance of halogenated diphenyl ethers is a major focus of modern research. Studies have investigated their potential to interact with various biological systems. For example, certain PBDE metabolites have structural similarities to thyroid hormones, raising questions about their potential to interfere with the endocrine system. nih.gov Research has explored their binding affinity to transport proteins like transthyretin. nih.gov Furthermore, some naturally occurring PBDEs, first isolated from marine sponges, have been investigated for potential therapeutic properties, including anticancer activity. mdpi.com These dual roles as industrial chemicals and biologically active agents make halogenated diphenyl ethers a compelling and complex subject of ongoing scientific inquiry. mdpi.com

Research Context of Brominated and Fluorinated Diphenyl Ethers

The research landscape for halogenated diphenyl ethers has expanded to include compounds containing a mix of halogens, such as both bromine and fluorine. The study of these mixed-halogenated congeners is often situated within the broader context of persistent organic pollutants (POPs). nih.gov Scientific investigations focus on understanding their occurrence, distribution, and potential ecological impact, particularly in industrially affected environments like river sediments. nih.gov

The presence of both bromine and fluorine atoms on the diphenyl ether backbone can impart unique physicochemical properties that influence the compound's environmental fate and biological interactions. Research in this area often involves monitoring and assessing contamination levels alongside other legacy POPs, such as PBDEs and per- and polyfluoroalkyl substances (PFAS). nih.gov This comparative approach helps to build a more comprehensive understanding of the usage patterns and environmental behavior of various halogenated compounds. nih.gov Continuous monitoring and risk assessment of these substances are emphasized as crucial for safeguarding aquatic ecosystems. nih.gov

Overview of 3-Bromo-4'-fluorodiphenyl Ether within Halogenated Diphenyl Ether Congeners

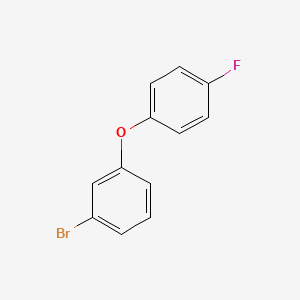

This compound is a specific congener within the larger family of halogenated diphenyl ethers. It features a bromine atom on one phenyl ring and a fluorine atom on the other, distinguishing it from the more commonly studied polybrominated or polychlorinated diphenyl ethers. Its precise structure consists of a 1-bromo-3-phenoxybenzene (B129693) moiety connected to a 4-fluorophenyl group. chemnet.com As a mixed-halogenated compound, it serves as a valuable subject for research into how different halogen substitutions influence the molecule's properties and potential applications in synthetic chemistry.

Below is a table summarizing the key identifiers and physicochemical properties of this compound.

| Property | Value |

| CAS Number | 50904-38-6 |

| Molecular Formula | C₁₂H₈BrFO |

| Molecular Weight | 267.09 g/mol |

| Melting Point | 33-37 °C |

| Boiling Point | 299.2 °C at 760 mmHg |

| Density | 1.48 g/cm³ |

| Flash Point | 163.1 °C |

| Vapor Pressure | 0.00216 mmHg at 25°C |

| Refractive Index | 1.584 |

| Data sourced from chemnet.com |

This compound is recognized as an intermediate in organic synthesis and is used in chemical research. alfa-chemistry.com Its structure and properties place it at the intersection of research into brominated and fluorinated aromatic compounds, contributing to the broader understanding of halogenated diphenyl ethers.

Propriétés

IUPAC Name |

1-bromo-3-(4-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGMRCLDJLCOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381081 | |

| Record name | 3-Bromo-4'-fluorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50904-38-6 | |

| Record name | 1-Bromo-3-(4-fluorophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50904-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4'-fluorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization in Advanced Diphenyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-4'-fluorodiphenyl ether, a combination of ¹H, ¹³C, and ¹⁹F NMR studies offers a complete picture of its intricate structure.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the two aromatic rings. The chemical shifts and coupling patterns of these signals are dictated by the electronic effects of the bromine and fluorine substituents, as well as the ether linkage. While specific spectral data for this compound is not detailed in the provided search results, a related compound, 3-Bromo-4-fluorobenzaldehyde (B1265969), shows proton signals in the aromatic region, which is typical for such structures. spectrabase.com The interpretation of these patterns allows for the precise assignment of each proton to its position on the phenyl rings.

Carbon-13 (¹³C) NMR Studies and Theoretical Chemical Shift Validation

To enhance the accuracy of spectral assignments, experimental ¹³C NMR data is often compared with theoretical chemical shifts calculated using computational methods like Density Functional Theory (DFT). researchgate.net This approach has been successfully applied to similar halogenated diphenyl ethers, such as 4,4'-dibromodiphenyl ether, where theoretical calculations at the B3LYP/6-31G(d) level showed excellent agreement with experimental data. researchgate.net Such validation provides a high degree of confidence in the structural elucidation. A search result for 3-Bromo-4-fluorobenzaldehyde also indicates the availability of its ¹³C NMR spectrum, highlighting the common use of this technique for similar structures. spectrabase.com

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. Given the presence of a fluorine atom in this compound, ¹⁹F NMR is a crucial tool for its characterization. The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom, and its coupling with neighboring protons can further confirm the substitution pattern on the fluorinated phenyl ring. nih.gov The application of ¹⁹F NMR has been demonstrated in the study of various fluorinated molecules, where it provides well-resolved spectra that are indicative of the protein's folded state and can be used to probe ligand interactions. nih.gov While direct ¹⁹F NMR data for this compound was not found, the general utility of this technique is well-established. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₈BrFO), the calculated exact mass is 265.9797 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule. rsc.org

Fragmentation Pathways and Isomeric Differentiation

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing how it breaks apart (fragments) upon ionization. The fragmentation of diphenyl ethers typically involves cleavage of the ether bond. libretexts.org For this compound, characteristic fragmentation patterns would be expected, including the loss of the bromine atom and cleavage at the ether linkage, resulting in ions corresponding to the bromophenoxy and fluorophenyl moieties. The presence of bromine would also be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net The specific fragmentation pattern can help to differentiate between isomers by revealing the connectivity of the atoms.

Vibrational Spectroscopy (IR and Raman) in Conformational and Bonding Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in probing the C-C backbone of the phenyl rings and the symmetric vibrational modes.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal, allowing for the detection of even minute quantities of the compound. This technique involves adsorbing the molecule onto a nanostructured metallic surface, which amplifies the Raman scattering intensity. SERS would be particularly useful for studying the conformational orientation of this compound on surfaces, providing insights into its interactions with its environment.

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's conformation in the solid state.

While specific single-crystal X-ray diffraction data for this compound is not available, a study on the closely related isomer, 4-bromo-4'-fluorodiphenyl ether, provides valuable insights into the expected structural parameters. nih.gov In such studies, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Computational chemistry provides a powerful tool for complementing experimental data. Theoretical calculations, such as those based on semi-empirical self-consistent field molecular-orbital (SCF-MO) models, can be used to predict the optimized geometry of a molecule in the gas phase. nih.gov By comparing the theoretically calculated bond lengths, bond angles, and dihedral angles with the experimental values obtained from X-ray crystallography, the accuracy of the computational model can be assessed.

Computational and Theoretical Investigations of 3 Bromo 4 Fluorodiphenyl Ether

Quantum Chemical Methods for Molecular Structure and Reactivity

Quantum chemical methods are instrumental in providing insights into the behavior of molecules at the atomic level. These computational techniques are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for medium to large-sized molecules with reasonable computational resources. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. nih.gov For 3-Bromo-4'-fluorodiphenyl ether, DFT is employed to investigate its geometry, electronic orbitals, and reactivity.

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Geometry optimization using DFT allows for the determination of the most stable conformation of the molecule. Diphenyl ethers are known for their conformational flexibility, primarily due to the rotation around the C-O-C ether linkage. nih.gov The conformation is described by two torsion angles (φ1 and φ2) between the phenyl rings and the ether plane. For substituted diphenyl ethers, these angles are influenced by the nature and position of the substituents. nih.govnih.gov

In the case of this compound, the bromine atom at the 3-position and the fluorine atom at the 4'-position will sterically and electronically influence the preferred conformation. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict these torsion angles. nih.govajchem-a.com The optimized geometry would likely reveal a non-planar, twisted conformation to minimize steric hindrance between the aromatic rings. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-O-C Bond Angle | ~118-120° |

| Torsion Angle (φ1) | ~25-50° |

| Torsion Angle (φ2) | ~25-50° |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

Note: These are typical predicted values based on studies of similar compounds and may vary depending on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the bromine-substituted phenyl ring, which is generally more electron-rich. The LUMO is likely to be distributed over the fluorine-substituted phenyl ring, which is more electron-deficient due to the electronegativity of fluorine. DFT calculations can precisely map the distribution and energies of these orbitals. researchgate.net

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on similar halogenated diphenyl ethers and serve as a guide to the expected electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.commalayajournal.org The MEP surface displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net

In this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the ether linkage due to its lone pairs of electrons. The electronegative fluorine and bromine atoms would also influence the potential distribution, creating localized areas of negative potential around them. The hydrogen atoms of the phenyl rings would exhibit positive potential. This detailed map provides insights into how the molecule will interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. q-chem.com NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

Ab Initio and Semi-Empirical Molecular Orbital Methods

While DFT is a powerful tool, other quantum chemical methods also play a role in computational studies.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without the use of empirical parameters. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with CC methods being the "gold standard." However, their high computational cost often limits their application to smaller molecules. libretexts.orgmit.edu For this compound, ab initio calculations could be used to benchmark the results obtained from DFT.

Semi-Empirical Molecular Orbital Methods: These methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data. scispace.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. scispace.comresearchgate.net While less accurate, they can be useful for initial conformational searches or for studying large-scale phenomena where a qualitative understanding is sufficient. nih.gov A study on 4-bromodiphenyl ether and its monofluorinated analogues utilized semi-empirical self-consistent field molecular-orbital (SCF-MO) models to compare with experimental X-ray crystal structures. nih.gov

Table 3: Comparison of Computational Methods

| Method | Key Features | Applicability to this compound |

| DFT | Good balance of accuracy and computational cost; based on electron density. | Ideal for geometry optimization, FMO, MEP, and NBO analysis. |

| Ab Initio | High accuracy; computationally expensive; no empirical parameters. | Useful for benchmarking DFT results for specific properties. |

| Semi-Empirical | Fast; uses empirical parameters; lower accuracy. | Suitable for preliminary conformational searches and qualitative studies. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, stability, and interactions of molecules like this compound.

Conformational Dynamics and Stability Studies

Ligand-Protein Interaction Simulations (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its potential interactions with biological macromolecules, such as receptors and enzymes.

While no specific molecular docking studies for this compound have been published, research on other PBDEs has shown that these compounds can interact with various protein targets, including the estrogen receptor and thyroid hormone receptors. These interactions are typically driven by a combination of hydrophobic interactions, van der Waals forces, and in some cases, hydrogen bonding. The binding affinity and specificity are highly dependent on the substitution pattern of the diphenyl ether. For this compound, the bromine and fluorine atoms would significantly influence its electronic and steric properties, thereby dictating its potential binding modes with various protein cavities.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-dependent density functional theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis profiles) of molecules. It provides information about the energies of electronic transitions and the intensity of the corresponding absorption bands.

Prediction of UV-Vis Absorption Profiles

There are no published TD-DFT studies that specifically predict the UV-Vis absorption profile of this compound. However, TD-DFT calculations on other brominated diphenyl ethers have been performed to understand their photolytic degradation pathways. These studies show that the position and intensity of the absorption maxima are sensitive to the number and position of the bromine substituents. It is expected that the UV-Vis spectrum of this compound would show characteristic absorption bands in the ultraviolet region, with the exact wavelengths (λmax) and oscillator strengths being determined by its specific electronic structure.

Analysis of Electronic Transitions

An analysis of the electronic transitions of this compound via TD-DFT would reveal the nature of the excitations, such as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For related compounds, these transitions are often characterized as π-π* and n-π* transitions localized on the phenyl rings. The presence of the bromine and fluorine atoms would modulate the energies of the molecular orbitals and influence the character of the electronic transitions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.

No specific QSAR or QSPR models that include this compound in their training or test sets have been identified in the literature. However, numerous QSAR/QSPR studies have been conducted on the broader class of PBDEs. These models have been used to predict a variety of endpoints, including bioconcentration factors, vapor pressures, and toxicity. The descriptors used in these models often include molecular weight, lipophilicity (logP), and various quantum chemical parameters that describe the electronic and steric properties of the molecules. Were this compound to be included in such a model, its specific structural features would be used to predict its activity or properties based on the established relationships for the larger class of compounds.

Three-Dimensional QSAR (CoMFA, CoMSIA) for Biological Endpoints

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational techniques used to correlate the biological activity of a series of compounds with their 3D molecular properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most prominent 3D-QSAR methods.

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules. These fields are then correlated with the biological activity of the compounds using partial least squares (PLS) statistical analysis. The resulting model can predict the activity of new, untested compounds and provide visual representations, known as contour maps, that highlight the regions around the molecule where changes in steric and electrostatic properties are likely to influence biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties that can influence ligand-receptor interactions. CoMSIA is often considered less sensitive to the initial alignment of the molecules, which can be a critical step in 3D-QSAR studies.

Application to Diphenyl Ether Analogs

A notable 3D-QSAR study on the toxicity of PBDEs utilized both CoMFA and CoMSIA methods to model their binding affinity to the aryl hydrocarbon receptor (AhR), a key player in mediating the toxic effects of many halogenated aromatic compounds. nih.gov The study employed density functional theory (DFT) to obtain optimized molecular geometries, which, combined with a root-mean-square deviation (RMSD)-based alignment strategy, led to statistically robust and predictive models. nih.gov

The statistical parameters of the developed CoMFA and CoMSIA models are summarized in the table below. The high cross-validated q² values indicate good internal predictivity, while the high conventional r² values show a strong correlation between the predicted and experimental activities.

Table 1: Statistical Summary of CoMFA and CoMSIA Models for PBDEs

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

|---|---|---|

| CoMFA | 0.870 | Not Reported |

Data sourced from Gu et al., 2010. nih.gov

The QSAR analyses revealed that steric effects, particularly from substitutions at the ortho- and meta-positions of the diphenyl ether core, along with hydrophobicity, had the most significant impact on the AhR binding affinity of PBDEs. nih.gov While the contribution of electrostatic effects was comparatively smaller, the study suggested that aromatic interactions and potential charge transfer are crucial for toxicity mediation. nih.gov These findings imply that for this compound, the position of the bromine and fluorine atoms will significantly influence its biological activity.

Predictive Modeling for Environmental Fate and Toxicological Potentials

Predictive models are essential for assessing the environmental fate and potential toxicological impacts of chemicals. These models use a compound's physicochemical properties to estimate its distribution and persistence in various environmental compartments, such as air, water, soil, and biota.

A study by Gouin et al. (2003) utilized a multimedia modeling approach for several PBDE congeners. The results indicated that PBDEs tend to partition to organic carbon in soil and sediment. nih.gov Their persistence is strongly influenced by degradation rates in these compartments, which are often not well-characterized. nih.gov The model also suggested that the potential for long-range atmospheric transport is limited for many PBDEs. nih.gov

The table below presents key physicochemical properties and estimated environmental half-lives for selected PBDE congeners, which can provide an indication of the expected behavior of this compound.

Table 2: Physicochemical Properties and Estimated Half-Lives of Selected PBDE Congeners

| PBDE Congener | Molar Mass ( g/mol ) | Melting Point (K) | Log Kₒw | Log Kₒₐ | Estimated Half-life in Air (h) | Estimated Half-life in Water (h) | Estimated Half-life in Soil (h) | Estimated Half-life in Sediment (h) |

|---|---|---|---|---|---|---|---|---|

| PBDE-15 (Di-BDE) | 328.0 | 330.7 | 5.48 | 8.63 | 120 | 10,000 | 10,000 | 30,000 |

| PBDE-28 (Tri-BDE) | 406.9 | 337.4 | 5.80 | 9.41 | 187 | 10,000 | 10,000 | 30,000 |

| PBDE-47 (Tetra-BDE) | 485.8 | 357.2 | 6.39 | 10.44 | 256 | 10,000 | 10,000 | 30,000 |

| PBDE-99 (Penta-BDE) | 564.7 | 365.7 | 6.76 | 11.26 | 325 | 30,000 | 30,000 | >30,000 |

Data sourced from Gouin et al., 2003. nih.gov

Furthermore, predictive models can estimate a chemical's toxicological potential. For PBDEs, QSAR models have been developed to predict various toxicological endpoints, including their potential to act as endocrine disruptors. dntb.gov.ua These models help in prioritizing chemicals for further testing and in understanding the structural features that contribute to their toxicity.

Structure Activity Relationship Sar Studies of Brominated and Fluorinated Diphenyl Ethers

Impact of Halogen Substitution Patterns on Biological Activity

The type, number, and position of halogen atoms on the diphenyl ether scaffold are critical determinants of biological activity. The structural similarity of these compounds to other halogenated aromatic pollutants suggests they may share similar toxicological effects. nih.gov

The specific placement of bromine and fluorine atoms significantly influences the biological effects of diphenyl ether congeners. For instance, in studies of polybrominated diphenyl ethers (PBDEs), the 3,3',4,4'-bromination pattern has been shown to impose relatively greater effects on the electronic properties of the molecule, which in turn can affect their biological activity. nih.gov The introduction of a fluorine atom to a brominated diphenyl ether, such as in 3-Bromo-4'-fluorodiphenyl ether, creates a unique combination of electronic and steric properties that can modulate its interaction with biological receptors. nih.gov

Research on substituted diphenyl ethers has demonstrated their potential as a platform for developing novel chemotherapeutics. nih.govnih.gov The specific substitution patterns are crucial for their efficacy. For example, modifications to the diphenyl ether structure are being explored to enhance bioavailability and reduce metabolic breakdown. nih.gov

The number of halogen atoms is a key factor in the structure-activity relationship of these compounds. Studies on PBDEs have shown that the degree of bromination affects their bioaccumulation and toxic potential, with less brominated congeners often showing greater bioaccumulation. bohrium.com The addition of fluorine to the diphenyl ether structure can further modulate these properties. Fluorine's high electronegativity can enhance metabolic stability and bioactivity. nih.gov

Quantitative structure-activity relationship (QSAR) models for PBDEs have indicated that the number and position of bromine atoms are significant predictors of toxicity. nih.gov These models help in understanding the congener-specific toxicities and can be extended to understand the impact of mixed halogenation, such as in this compound. nih.gov

Conformational Preferences and Their Role in SAR

The three-dimensional shape of diphenyl ether molecules, which is not planar, plays a crucial role in their biological activity.

The conformational properties of diphenyl ethers, specifically the torsion angles between the phenyl rings, have been correlated with their chromatographic behavior. researchgate.net A study on ortho-substituted anisoles and diphenyl ethers found a correlation between the para-carbon chemical shifts in NMR spectroscopy and the average twist angle of the phenyl rings. researchgate.net This suggests that the degree of conformational twisting can influence the physicochemical properties that govern chromatographic separation. Furthermore, calculations have shown a positive correlation between torsion angles and increasing van der Waals radii or the degree of substitution in the ortho positions of diphenyl ether. nih.gov

Electronic and Steric Factors in Structure-Activity Modulation

Both electronic and steric properties of the substituents on the diphenyl ether rings are crucial in modulating their structure-activity relationships. researchgate.net

Electronic Factors: The electronic properties of brominated diphenyl ethers, such as polarizabilities and quadrupole moments, are highly dependent on the bromination pattern and are significant in explaining toxicity. nih.gov The electrostatic index has been identified as a primary factor reflecting the relative binding affinity of PBDEs to the AhR. nih.gov Fluorine's high electronegativity can significantly alter the electronic distribution within the molecule, influencing its acidity and reactivity. nih.gov

Steric Factors: Steric hindrance caused by bulky substituents, particularly at the ortho positions, can influence the conformation of the diphenyl ether. nih.gov The size of the bromine atom compared to the fluorine atom in this compound will contribute to its unique steric profile. Computational studies have developed extensive databases of steric and electronic descriptors for various substituents, which are essential for building robust structure-activity relationship models. chemrxiv.org

The interplay of these factors is complex. For instance, while fluorine's electron-withdrawing nature can enhance acidity, the size of the bromine atom influences solubility and van der Waals interactions. The combination of these effects in this compound results in a specific set of properties that dictate its biological activity.

Interactive Data Table: Physicochemical Properties of Halogenated Diphenyl Ether Analogs

The following table presents a comparative view of key physicochemical parameters for this compound and related halogenated diphenyl ethers, illustrating the impact of substitution patterns.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| This compound | C12H8BrFO | 267.10 | 4.85 |

| 4-Bromodiphenyl ether | C12H9BrO | 249.10 | 4.59 |

| 4-Fluorodiphenyl ether | C12H9FO | 188.20 | 3.89 |

| Diphenyl ether | C12H10O | 170.21 | 4.21 |

Data is estimated from computational models.

Electrostatic Indices and Their Contribution to Biological Potency

The electrostatic properties of a molecule are fundamental to its interaction with biological targets like receptors and enzymes. For halogenated diphenyl ethers, the nature and position of the halogen atoms significantly influence the distribution of electron density across the molecule, which in turn affects its binding affinity and biological potency.

Quantitative structure-activity relationship (QSAR) models have shown that the electrostatic index is a primary factor influencing the relative binding affinities of PBDEs to receptors such as the aryl hydrocarbon receptor (AhR). nih.gov The binding affinity is largely governed by electrostatic forces, with molecules exhibiting a symmetrical charge distribution generally having lower molecular polarity and, consequently, lower AhR binding affinity. asianpubs.org Research on various PBDE congeners has indicated that quantum chemical parameters such as the partial charge on atoms are critical variables in determining their binding affinity. asianpubs.org

A theoretical assessment of receptor interactions for PBDEs highlights that communication between a ligand and its receptor is based on electrostatic interactions. nih.gov The constitution of the molecule, including factors like size, polarizability, hydrophilicity, and inductive and mesomeric (resonance) effects, all contribute to its binding affinity. nih.govnih.gov For instance, the structural similarity between certain PBDEs and thyroid hormones, both of which possess a diphenyl ether backbone and halogen substituents, suggests a potential for interaction with thyroid hormone receptors. nih.govnih.gov The comparable van der Waals radii of iodine (in thyroid hormones) and bromine further support this hypothesis. nih.gov

The introduction of a fluorine atom, as in this compound, can significantly alter the electrostatic profile. While specific experimental data on this compound is scarce, studies on fluorinated analogues of other persistent organic pollutants are informative. The use of fluoro-tagged ligands is a promising approach to unraveling the steric and electronic effects in ligand-receptor interactions. nih.govnih.gov

Biological and Biomedical Research Applications of 3 Bromo 4 Fluorodiphenyl Ether Derivatives

Exploration of Potential Biological Activities

The exploration of 3-bromo-4'-fluorodiphenyl ether derivatives has unveiled a range of potential biological activities, from combating microbial infections to exhibiting cytotoxic effects against cancer cells and demonstrating anti-inflammatory and analgesic properties.

Antimicrobial Research (Antibacterial, Antifungal)

Derivatives of this compound have been investigated for their ability to inhibit the growth of various microbial pathogens. Research has shown that certain halogenated diphenyl ether derivatives exhibit significant antibacterial activity. For instance, some polybrominated diphenyl ethers isolated from marine sponges have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds like 3,5-dibromo-2-(2,4-dibromophenoxy) phenol (B47542) and 3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol (B1246927) have shown potent antibacterial effects. researchgate.net

In the realm of antifungal research, derivatives of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole have been synthesized and tested against human pathogenic fungi. nih.gov One particular compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, displayed a broad antifungal spectrum and notable fungicidal activity against Trichophyton mentagrophytes. nih.gov The antimicrobial potential of such derivatives underscores their importance as lead compounds for the development of new anti-infective agents.

| Compound Class | Organism(s) | Key Findings |

| Polybrominated diphenyl ethers | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. researchgate.net |

| 3,5-dibromo-2-(2,4-dibromophenoxy) phenol | Bacteria | Potent antibacterial activity. researchgate.net |

| 3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol | Bacteria | Potent antibacterial activity. researchgate.net |

| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Broad antifungal spectrum and good fungicidal activity. nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE group bacteria, drug-resistant Candida species | Structure-dependent antimicrobial activity. mdpi.com |

Antineoplastic and Cytotoxic Research

The cytotoxic potential of this compound derivatives against cancer cell lines has been a significant area of investigation. Studies have shown that certain chromene derivatives, which can be synthesized from precursors related to the diphenyl ether structure, exhibit anti-carcinogenic effects. nih.gov For example, new halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov These compounds were found to induce apoptosis, suggesting their potential as pro-apoptotic agents in cancer therapy. nih.gov

The disruption of bromodomain-containing proteins, which are implicated in cancer, is another avenue of antineoplastic research. nih.gov Small molecule inhibitors targeting these proteins have emerged as a promising therapeutic strategy. mdpi.com

Anti-inflammatory and Analgesic Research

Research has indicated that derivatives of diphenyl ethers can possess anti-inflammatory and analgesic properties. For instance, a novel bromophenol, bis (3-bromo-4,5-dihydroxybenzyl) ether, isolated from the marine red alga Polysiphonia morrowii, has been shown to suppress the inflammatory response in macrophages. researchgate.netnih.gov This compound was found to inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. researchgate.net

In the context of analgesia, derivatives of 4-aminoantipyrine, which can be conceptually linked to substituted phenyl structures, have been synthesized and evaluated for their pain-relieving effects. uobasrah.edu.iq Some of these compounds exhibited significant analgesic activity in animal models. uobasrah.edu.iq Similarly, certain derivatives of 3-hydroxy pyridine-4-one have also demonstrated analgesic properties. nih.gov

| Compound/Derivative Class | Activity | Key Findings |

| Bis (3-bromo-4,5-dihydroxybenzyl) ether | Anti-inflammatory | Suppresses LPS-induced inflammatory response in macrophages. researchgate.netnih.gov |

| 4-Aminoantipyrine derivatives | Analgesic | Exhibited significant analgesic activity in animal models. uobasrah.edu.iq |

| 3-Hydroxy pyridine-4-one derivatives | Analgesic | Showed significant analgesia in acetic acid and formalin tests. nih.gov |

Antitubercular Activity Research

A significant focus of research on diphenyl ether derivatives has been their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. A novel series of heterocyclic substituted diphenyl ether derivatives were synthesized and found to inhibit the growth of the H37Rv strain of Mycobacterium at low concentrations, comparable to the reference drugs rifampicin (B610482) and isoniazid. nih.gov Interestingly, these compounds appear to act through a novel mechanism, as they did not inhibit the enoyl-ACP reductase (ENR), a common target for other antimicrobial diphenyl ethers like triclosan. nih.gov This suggests that these derivatives could be valuable for developing new antitubercular drugs with a different mode of action.

Mechanistic Investigations of Biological Interactions

Understanding how these compounds interact with biological targets at a molecular level is crucial for their development as therapeutic agents. Research has focused on their ability to inhibit specific enzymes and proteins involved in disease processes.

Enzyme Inhibition Studies (e.g., Cytochrome P450, FimH, Bromodomains)

Cytochrome P450 Inhibition: The cytochrome P450 (CYP) family of enzymes plays a critical role in the metabolism of a vast number of drugs. nih.gov The potential for drug-drug interactions through the inhibition of these enzymes is a significant consideration in drug development. nih.gov Studies have investigated the inhibitory effects of various compounds on CYP enzymes. For example, coumarin (B35378) derivatives have been shown to act as mechanism-based inactivators of CYP3A4. nih.govresearchgate.net

FimH Inhibition: The bacterial adhesin FimH is a key virulence factor for uropathogenic E. coli (UPEC), mediating its attachment to host cells in the urinary tract. nih.govmdpi.com Consequently, FimH has emerged as an attractive target for developing anti-adhesive therapies to combat urinary tract infections. nih.gov Researchers have designed and synthesized mannoside-based FimH antagonists that effectively block this interaction. mdpi.com These glycomimetic compounds are designed to have improved stability and pharmacokinetic properties compared to natural carbohydrates. nih.gov

Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. nih.gov The dysregulation of bromodomain-containing proteins, such as BRD4, is linked to various diseases, including cancer and inflammation. nih.govnih.gov Therefore, the development of small molecule inhibitors that target bromodomains is a promising therapeutic strategy. mdpi.com Researchers have utilized techniques like protein-observed fluorine NMR to discover and characterize selective ligands for these proteins. nih.gov

| Target | Inhibitor Class | Therapeutic Implication |

| Cytochrome P450 3A4 | Coumarin derivatives | Potential for drug-drug interactions. nih.govresearchgate.net |

| FimH Adhesin | Mannoside antagonists | Treatment of urinary tract infections. nih.govmdpi.com |

| Bromodomains (e.g., BRD4) | Small molecule inhibitors | Treatment of cancer and inflammatory diseases. nih.govmdpi.comnih.gov |

Receptor Binding Affinity Research

The diphenyl ether structure is a known pharmacophore that can interact with various biological receptors. Research into the receptor binding affinities of its derivatives is crucial for understanding their potential therapeutic applications.

Studies on polybrominated diphenyl ethers (PBDEs), which share the core diphenyl ether structure, have indicated their potential to interact with hormone receptors. For instance, some PBDEs have been shown to act as antagonists for the human estrogen receptor alpha (hERα). Molecular docking studies suggest that certain PBDEs can extend into the channel of the estrogen receptor, a binding mode similar to that of known antagonists like raloxifene (B1678788) and 4-hydroxytamoxifen. This interaction is a key indicator of their potential as endocrine-disrupting compounds.

Furthermore, the structural similarity of diphenyl ethers to thyroid hormones has led to investigations into their binding affinity for thyroid hormone receptors and transport proteins. Hydroxylated derivatives of PBDEs, in particular, have been found to competitively bind to transthyretin (TTR), a transport protein for thyroid hormones. The binding affinity appears to be influenced by the degree and position of bromination and hydroxylation, with some derivatives showing a stronger binding affinity for TTR than the natural ligand, thyroxine (T4).

While direct receptor binding data for derivatives specifically of this compound is not extensively available in current literature, the research on related halogenated diphenyl ethers provides a strong rationale for their investigation. The specific combination of a bromo and a fluoro substituent on the diphenyl ether scaffold of this compound suggests that its derivatives could exhibit unique binding characteristics. For example, isoflavones containing an oxygen hinge, structurally analogous to the ether linkage in diphenyl ethers, have been synthesized and shown to have low to moderate binding affinities for estrogen receptors, with a preference for ERα over ERβ. nih.gov This indicates that the diphenyl ether scaffold can serve as a basis for developing selective receptor modulators.

Medicinal Chemistry and Agrochemical Research Perspectives

The versatility of the this compound scaffold has made it an attractive starting point for the synthesis of new molecules in both medicinal chemistry and agrochemical research.

Design and Synthesis of Novel Drug Candidates

The diphenyl ether moiety is present in several approved drugs and is considered a "privileged scaffold" in medicinal chemistry. This has spurred interest in synthesizing novel drug candidates based on this structure. The synthesis of derivatives from this compound often involves leveraging the reactivity of its precursors.

For instance, methods for the synthesis of key intermediates like 3-bromo-4-fluorobenzaldehyde (B1265969) and 3-bromo-4-fluorobenzamidoxime (B1600189) have been developed. google.comchemicalbook.com These intermediates can be used in various chemical reactions to build more complex molecules with potential therapeutic activities. The synthesis of 3-bromo-4-fluorobenzaldehyde can be achieved through the bromination of 4-fluorobenzaldehyde (B137897) using sodium bromide and sodium hypochlorite (B82951) in a biphasic system, a method that avoids the use of more hazardous reagents like elemental bromine. google.com Similarly, 3-bromo-4-fluorobenzamidoxime can be synthesized from 3-bromo-4-fluorobenzonitrile (B1266296) by reacting it with hydroxylamine (B1172632) hydrochloride. chemicalbook.com These synthetic routes open up possibilities for creating a diverse library of compounds for biological screening.

While specific drug candidates derived directly from this compound are not yet widely reported, the broader class of diphenyl ether derivatives has shown promise. For example, they have been investigated as potential antitubercular agents that inhibit the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Development of Advanced Crop Protection Agents

In the field of agrochemicals, diphenyl ether derivatives have a well-established history as herbicides. A significant mode of action for many of these compounds is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov This enzyme is crucial for the biosynthesis of chlorophyll (B73375) and heme in plants. Its inhibition leads to the accumulation of protoporphyrin IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. nih.gov

The this compound scaffold possesses the key structural features common to many PPO-inhibiting herbicides. Research into related halogenated diphenyl ethers provides insights into the structure-activity relationships that govern their herbicidal efficacy. For instance, acifluorfen-methyl, a commercial diphenyl ether herbicide, is a potent inhibitor of PPO with an IC50 value in the nanomolar range for the corn etioplast enzyme. nih.gov The development of new crop protection agents often involves synthesizing and screening a range of derivatives to optimize activity and selectivity.

Recent studies have explored novel diphenyl-(thio)ether-containing benzoxaborole derivatives as dual-target enzyme inhibitors, targeting both leucyl-tRNA synthetase (LeuRS) for antifungal activity and PPO for herbicidal activity. acs.org Some of these compounds have demonstrated excellent in vitro antifungal activity against various plant pathogens and promising herbicidal activity against common weeds. acs.org For example, certain derivatives showed 100% inhibition of three different plant pathogenic fungi at a concentration of 50.0 μg/mL. acs.org

The following table summarizes the inhibitory activity of some diphenyl ether derivatives against PPO, highlighting the potential for this class of compounds in agrochemical development.

| Compound Name/Class | Target Organism/Enzyme | IC50 Value | Reference |

| Acifluorfen-methyl | Corn etioplast PPO | 4 nM | nih.gov |

| Acifluorfen-methyl | Mouse mitochondria PPO | 4 nM | nih.gov |

| Acifluorfen-methyl | Yeast mitochondria PPO | 4 nM | nih.gov |

| Diphenyl ether derivatives | Nicotiana tabacum PPO | Subnanomolar to micromolar range | |

| Benzoxaborole derivatives | Nicotiana tabacum PPO | Varied, with some showing significant inhibition | acs.org |

This table is for illustrative purposes and includes data from related diphenyl ether compounds to demonstrate the potential of the scaffold.

Furthermore, halogenated 2-hydroxy-diphenylethers have been patented for their use in compositions that inhibit microbial growth, indicating their utility in protecting materials like cellulose (B213188) from bacteria and fungi. google.com This broad-spectrum biocidal activity underscores the value of the halogenated diphenyl ether scaffold in developing a range of crop protection and material preservation agents.

Environmental Behavior and Degradation Pathways of Halogenated Diphenyl Ethers

Abiotic Transformation Processes

Abiotic degradation processes, including photolysis, hydrolysis, and oxidation by reactive oxygen species, are crucial in determining the environmental persistence of halogenated organic compounds.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For halogenated aromatic compounds, this often proceeds via the cleavage of the carbon-halogen bond. While direct photolysis studies on 3-Bromo-4'-fluorodiphenyl ether are lacking, research on similar compounds provides insight into potential pathways. For instance, the photohydrolysis of 1-bromo-3-fluorobenzene (B1666201) in aqueous solution has been demonstrated to occur upon irradiation with ultraviolet light, with a measured rate constant of 0.016 per minute, corresponding to a half-life of 44 minutes under specific laboratory conditions. ornl.gov This suggests that the carbon-bromine bond in this compound is susceptible to photolytic cleavage.

The primary photolytic degradation pathway for brominated diphenyl ethers typically involves reductive debromination, where a bromine atom is replaced by a hydrogen atom. This process can lead to the formation of lower brominated diphenyl ethers or diphenyl ether itself. The presence of a fluorine atom on the second phenyl ring may influence the rate and products of photolysis, but the C-Br bond is generally more susceptible to cleavage than the C-F bond due to its lower bond dissociation energy.

Table 1: Potential Photolytic Degradation Products of this compound

| Reactant | Potential Photolytic Product | Degradation Pathway |

| This compound | 4-Fluorodiphenyl ether | Reductive debromination |

| This compound | Hydroxylated derivatives | Photo-oxidation |

Note: This table is predictive and based on the behavior of similar compounds.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For aryl ethers, the ether linkage can be a site for hydrolytic cleavage, although this bond is generally stable under typical environmental pH and temperature conditions. The presence of halogen substituents on the aromatic rings can influence the susceptibility of the ether bond to hydrolysis.

Specific data on the hydrolysis of this compound is not available. However, studies on other halogenated aromatic compounds can offer some clues. For some classes of pesticides, such as N-methylcarbamates, hydrolysis is a key degradation pathway, particularly under alkaline conditions. researchgate.net While diphenyl ethers are structurally different and more resistant to hydrolysis, this pathway cannot be entirely ruled out over long environmental timescales, especially under conditions that might catalyze the reaction.

In the environment, particularly in the atmosphere and in sunlit surface waters, highly reactive oxygen species (ROS) like the hydroxyl radical (•OH) are significant drivers of the degradation of organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the aromatic ring, leading to the formation of hydroxylated intermediates.

For this compound, reaction with hydroxyl radicals would likely result in the formation of various hydroxylated and brominated or fluorinated phenol (B47542) and phenoxy radical intermediates. These intermediates can undergo further oxidation, potentially leading to ring cleavage and mineralization. The high reactivity of hydroxyl radicals suggests that this would be a significant abiotic degradation pathway in environments where they are present.

Biotic Degradation Mechanisms

Microbial activity plays a critical role in the environmental breakdown of many persistent organic pollutants. The biodegradation of halogenated diphenyl ethers can occur under both aerobic and anaerobic conditions.

While no studies have specifically documented the microbial degradation of this compound, extensive research on other PBDEs has identified several key bacterial degradation pathways.

Under anaerobic conditions, reductive debromination is a primary degradation mechanism. frontiersin.org This process is carried out by certain anaerobic bacteria, such as Dehalococcoides species, which can use brominated compounds as electron acceptors. frontiersin.org In this pathway, bromine atoms are sequentially removed and replaced by hydrogen atoms. For this compound, this would likely lead to the formation of 4-fluorodiphenyl ether. Studies have shown that higher brominated diphenyl ethers are often more resistant to microbial degradation than lower brominated congeners. frontiersin.org

Under aerobic conditions, bacteria can degrade PBDEs through oxidative pathways. nih.gov Bacteria such as Rhodococcus jostii and Burkholderia xenovorans have been shown to transform PBDEs. nih.gov The degradation can proceed via two main routes: cleavage of the ether bond, leading to the formation of halogenated phenols and catechols, or hydroxylation of the aromatic ring followed by further degradation. researchgate.net

Table 2: Potential Biotic Degradation Products of this compound

| Condition | Degradation Pathway | Potential Products | Mediating Microorganisms (Examples) |

| Anaerobic | Reductive Debromination | 4-Fluorodiphenyl ether, Diphenyl ether | Dehalococcoides sp. |

| Aerobic | Ether Bond Cleavage | 3-Bromophenol (B21344), 4-Fluorophenol (B42351) | Sphingomonas sp. |

| Aerobic | Ring Hydroxylation | Hydroxylated this compound | Rhodococcus sp., Burkholderia sp. |

Note: This table is based on pathways observed for other polybrominated diphenyl ethers.

Cometabolism is the process in which a microbe transforms a compound that it cannot use as a source of energy or nutrients, with the process being facilitated by the presence of a primary growth substrate. This is a significant mechanism for the degradation of many recalcitrant compounds.

The degradation of some PBDEs has been shown to be enhanced by cometabolism. For example, the presence of biphenyl (B1667301) or other structurally similar compounds can induce the expression of dioxygenase enzymes in bacteria, which can then fortuitously act on the PBDE molecule. These enzymes can initiate the degradation process by hydroxylating the aromatic rings, making them more susceptible to further breakdown. It is plausible that the degradation of this compound in the environment could be facilitated by the presence of other aromatic compounds that act as primary substrates for microbial populations.

Identification of Microbial Degradation Intermediates

Under anaerobic conditions, the primary degradation pathway for PBDEs is reductive debromination. This process involves the sequential removal of bromine atoms, leading to the formation of lower-brominated diphenyl ethers. For instance, studies on the microbial degradation of highly brominated congeners have demonstrated their transformation into less brominated, and often more bioavailable, congeners. frontiersin.org For example, the debromination of hepta-BDE 183 can yield penta-, tetra-, and tri-BDEs as intermediates before further degradation. frontiersin.org Ultimately, this process can lead to the formation of diphenyl ether, the non-brominated parent compound. frontiersin.orgnih.gov

Aerobic degradation of PBDEs, on the other hand, often involves oxidative pathways. Microorganisms, such as certain species of bacteria and fungi, can hydroxylate the aromatic rings of the diphenyl ether structure. nih.gov This hydroxylation is a key initial step that can lead to the cleavage of the ether bond, breaking down the molecule into smaller, more readily degradable compounds. For example, in the degradation of decabromodiphenyl ether (DBDE), hydroxylated brominated diphenyl ethers have been identified as metabolites. nih.gov The position of the fluorine atom on the second phenyl ring of this compound could influence the preferred site of hydroxylation. nih.gov

It is important to note that the presence of both bromine and fluorine atoms on the diphenyl ether backbone may influence the metabolic pathway. The carbon-fluorine bond is generally more stable and less susceptible to cleavage than the carbon-bromine bond. nih.gov Therefore, it is plausible that microbial degradation of this compound would proceed initially through reductive debromination, followed by hydroxylation and cleavage of the aromatic rings. The persistence of the fluorinated ring would likely result in fluorinated intermediates. doi.org

A hypothetical degradation pathway for this compound, based on known pathways for related compounds, is presented below.

| Hypothetical Degradation Pathway of this compound |

| Initial Step: Reductive debromination of the brominated phenyl ring. |

| Intermediate: 4-Fluorodiphenyl ether. |

| Subsequent Steps: Hydroxylation of one or both aromatic rings. |

| Intermediates: Hydroxylated 4-fluorodiphenyl ether isomers. |

| Final Steps: Cleavage of the ether bond and subsequent degradation of the resulting aromatic compounds. |

This table is a hypothetical representation based on the degradation of other halogenated diphenyl ethers and is not based on experimental data for this compound.

Environmental Fate Modeling and Persistence Studies

The environmental fate and persistence of halogenated diphenyl ethers like this compound are governed by their physicochemical properties and the environmental compartments into which they are released. nih.gov While specific modeling and persistence studies for this compound are not available, models developed for other PBDEs can provide valuable predictions about its likely behavior in the environment. nih.gov

Predictive Models for Environmental Distribution

Fugacity-based multimedia environmental models are commonly used to predict the distribution of persistent organic pollutants (POPs) like halogenated diphenyl ethers. nih.gov These models use the chemical's properties, such as vapor pressure, water solubility, and octanol-water and octanol-air partition coefficients (Kow and Koa), to estimate its partitioning between air, water, soil, and sediment. nih.govcopernicus.org

For PBDEs in general, these models predict that the degree of halogenation significantly influences their environmental distribution. nih.gov Highly brominated congeners tend to have low volatility and high hydrophobicity, leading them to partition predominantly into soil and sediment. nih.gov Conversely, less brominated congeners are relatively more volatile and can undergo long-range atmospheric transport. nih.gov

Given that this compound is a monobrominated and monofluorinated compound, it is expected to be more volatile and water-soluble than highly brominated PBDEs. Predictive models would likely indicate a greater tendency for this compound to partition into the atmosphere and water column compared to more heavily halogenated diphenyl ethers. nih.gov

The following table summarizes the general distribution trends for PBDEs based on fugacity modeling, which can be extrapolated to infer the likely behavior of this compound.

| Environmental Compartment | Predicted Distribution of Lower-Brominated Diphenyl Ethers (e.g., this compound) | Predicted Distribution of Higher-Brominated Diphenyl Ethers |

| Air | Higher potential for atmospheric partitioning and long-range transport. nih.gov | Lower potential for atmospheric partitioning. nih.gov |

| Water | Higher water solubility and potential for transport in aquatic systems. | Lower water solubility, tending to adsorb to suspended particles. |

| Soil | Moderate partitioning to soil organic matter. | Strong partitioning to soil organic matter. nih.gov |

| Sediment | Moderate partitioning to sediment. | Strong partitioning and accumulation in sediment. nih.gov |

This table is a generalized representation based on modeling studies of PBDEs and is not based on specific experimental data for this compound.

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. This is a key factor in assessing the environmental risk of a substance. For halogenated diphenyl ethers, bioaccumulation is strongly linked to their lipophilicity, which is often estimated by the octanol-water partition coefficient (log Kow).

While no specific bioaccumulation data for this compound is available, studies on a wide range of PBDEs have shown that congeners with moderate lipophilicity (log Kow values between 5 and 8) tend to have the highest bioaccumulation potential. Very highly brominated congeners, despite their high lipophilicity, may have lower bioavailability due to their larger molecular size, which can hinder their passage across biological membranes.

The presence of a fluorine atom in this compound could influence its bioaccumulation potential. However, without experimental data, it is difficult to predict the exact effect. The table below presents typical bioaccumulation factors (BAFs) for some PBDE congeners in aquatic organisms, which can provide a general context for the potential bioaccumulation of this compound.

| PBDE Congener | Log Kow | Typical Bioaccumulation Factor (BAF) in Fish |

| BDE-47 (Tetrabromo) | 6.81 | High |

| BDE-99 (Pentabromo) | 7.28 | High |

| BDE-209 (Decabromo) | 9.97 | Low to Moderate |

This table presents representative data for other PBDEs to illustrate the relationship between bromination level and bioaccumulation and is not based on data for this compound.

Advanced Analytical Research Methodologies for 3 Bromo 4 Fluorodiphenyl Ether

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 3-Bromo-4'-fluorodiphenyl ether from complex matrices. Both gas and liquid chromatography offer distinct advantages for the analysis of this and related halogenated compounds.

Gas Chromatography (GC) for Congener Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of polybrominated diphenyl ethers (PBDEs) and their analogues, including this compound. The selection of the GC column is a critical parameter for achieving optimal separation of congeners. Non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), are commonly employed for the analysis of these compounds. sigmaaldrich.com The separation on such columns is primarily based on the boiling points of the analytes. sigmaaldrich.com

The GC oven temperature program is another crucial factor that is optimized to ensure the effective separation of isomers. A typical program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher final temperature. waters.com For detection, both electron ionization (EI) and electron capture negative ionization (ECNI) are utilized. EI provides valuable structural information through fragmentation patterns, while ECNI offers high sensitivity for electrophilic compounds like halogenated diphenyl ethers. Triple quadrupole mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. waters.com

Table 1: Example GC-MS Parameters for Halogenated Diphenyl Ether Analysis

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 GC (or similar) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 260 °C |

| Injection Mode | Splitless |

| Oven Program | 140°C (hold 1 min), ramp at 10°C/min to 220°C, then ramp at 20°C/min to 320°C (hold 3 min) |

| Carrier Gas | Helium (1 mL/min) |

| Mass Spectrometer | Waters Micromass Quattro micro GC (or similar) |

| Ionization Mode | Electron Ionization (EI+) or Electron Capture Negative Ionization (ECNI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters based on methods used for similar polybrominated diphenyl ethers and may require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), provides a complementary approach to GC-MS for the analysis of halogenated diphenyl ethers. LC is particularly advantageous for the analysis of more polar or thermally labile metabolites that may not be suitable for GC analysis without derivatization. researchgate.net Reversed-phase chromatography is a common mode of separation, utilizing C18 columns. accustandard.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve ionization. researchgate.netnih.gov

LC-MS/MS methods offer high sensitivity and selectivity, enabling the quantification of trace levels of analytes in complex biological and environmental samples. nih.gov The development of such methods involves the optimization of chromatographic conditions to achieve separation of isomers and the fine-tuning of mass spectrometer parameters, including precursor and product ion selection, for optimal detection. nih.gov

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is an indispensable tool in the study of this compound, facilitating accurate quantification and elucidation of metabolic and environmental pathways.

Synthesis and Application of Fluorinated Analogues as Internal Standards

Fluorinated analogues of PBDEs (F-PBDEs) have been synthesized and proposed as effective internal standards for the analysis of their non-fluorinated counterparts. researchgate.netnih.gov The synthesis of these compounds can be achieved through various methods, including the nucleophilic reaction of bromophenols with diphenyliodonium (B167342) salts. nih.gov The key advantage of using fluorinated analogues is their similar physicochemical properties to the target analytes, which ensures they behave similarly during sample extraction and cleanup, thus providing accurate correction for any sample losses. researchgate.net

In GC-MS analysis, F-PBDEs often have retention times that are very close to their corresponding PBDEs, but their mass spectra are distinct due to the mass difference between fluorine and bromine. nih.gov This allows for their simultaneous detection and quantification without chromatographic interference. Furthermore, fluorinated standards are often more cost-effective to synthesize compared to their ¹³C-labeled counterparts. researchgate.net The use of 19F NMR spectroscopy can also be a powerful tool for the quantification of these fluorinated compounds. nih.gov

¹³C-Labeled Analogues in Environmental and Metabolic Tracing

Carbon-13 (¹³C)-labeled analogues of halogenated diphenyl ethers are considered the gold standard for internal standards in quantitative analysis. The incorporation of ¹³C atoms into the molecular structure results in a compound that is chemically identical to the native analyte but has a distinct mass, allowing for precise quantification using isotope dilution mass spectrometry. These labeled standards co-elute with the native compounds in chromatographic separations, providing the most accurate correction for matrix effects and variations in instrument response.

The synthesis of ¹³C-labeled compounds is often complex and costly. However, their use is crucial for high-accuracy studies, such as tracing the metabolic fate of this compound in biological systems or monitoring its distribution and degradation in the environment. The distinct mass shift allows for unambiguous identification and quantification, even at very low concentrations.

Bioanalytical Methods for Interaction Profiling

Understanding the interactions of this compound with biological macromolecules is essential for assessing its potential biological activity. While specific studies on this particular compound are limited, several bioanalytical techniques are available for profiling the interactions of small halogenated organic compounds with proteins and other biological targets.

Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to study the binding affinity and kinetics of small molecules to proteins. youtube.com Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool that can provide detailed information about binding interactions at the atomic level. nih.gov For instance, saturation transfer difference (STD) NMR experiments can identify which parts of a small molecule are in close contact with a protein. nih.gov

In the context of cellular systems, reporter gene assays or other cell-based functional assays could be developed to screen for potential biological effects resulting from the interaction of this compound with specific cellular pathways. nih.gov Given the halogenated nature of the compound, investigating its potential to interact with nuclear receptors or enzymes involved in hormone metabolism would be a relevant starting point for interaction profiling.

Future Research Directions and Emerging Trends in Halogenated Diphenyl Ether Science

Development of More Efficient and Sustainable Synthetic Routes

A significant area of future research lies in the development of greener and more efficient methods for synthesizing HDEs for research and analytical purposes. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. Future methodologies are expected to focus on:

Catalytic Processes: Employing novel catalysts to improve reaction yields and selectivity, thereby reducing the formation of unwanted byproducts.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, minimize waste, and enable safer handling of hazardous intermediates.

Bio-catalysis: Exploring the use of enzymes or whole-cell systems to perform specific halogenation or etherification steps, offering a more environmentally benign approach.

The synthesis of fluorinated analogues of PBDEs, such as 3-Bromo-4'-fluorodiphenyl ether, is a key area of interest. nih.gov Fluoro-substitution can be a valuable tool to modulate the compound's properties and to conduct more specific structure-activity relationship studies. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational modeling is becoming an indispensable tool in HDE research. Advanced in silico methods are being developed to predict the physicochemical properties, environmental fate, and toxicological profiles of HDEs. Key areas of advancement include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing more sophisticated QSAR models to predict the toxicity and biological activity of a wide range of HDEs, including newly emerging compounds.

Molecular Docking and Dynamics Simulations: Using these techniques to simulate the interaction of HDEs with biological macromolecules, such as nuclear hormone receptors, to elucidate their mechanisms of action at a molecular level. rsc.orgresearchgate.net

Environmental Fate and Transport Models: Improving multimedia models to better predict the long-range atmospheric transport and partitioning of HDEs in different environmental compartments like soil, sediment, and biota. nih.gov

These computational approaches can help prioritize HDEs for further experimental investigation and risk assessment, saving time and resources.

Elucidation of Novel Biological Targets and Mechanisms of Action

While the endocrine-disrupting effects of some PBDEs are well-documented, there is still much to learn about their full range of biological activities and the underlying molecular mechanisms. rsc.org Future research will likely focus on:

Identifying Novel Molecular Targets: Moving beyond the well-studied nuclear hormone receptors to identify new protein targets and signaling pathways affected by HDEs. rsc.orgresearchgate.net

Investigating Neurotoxicity: Further exploring the developmental neurotoxicity of HDEs and the specific molecular events that lead to cognitive and behavioral deficits.